molecular formula C8H10F2N2O2 B10903150 Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate

Cat. No.: B10903150
M. Wt: 204.17 g/mol
InChI Key: DVZSNOXNKJQCBV-UHFFFAOYSA-N
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Description

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate is a chemical compound with the molecular formula C8H10F2N2O2 and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an acetate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The pyrazole ring may also play a role in modulating the compound’s activity by providing a stable framework for interactions .

Comparison with Similar Compounds

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in scientific research.

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

methyl 2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetate

InChI

InChI=1S/C8H10F2N2O2/c1-14-8(13)4-6-2-3-12(11-6)5-7(9)10/h2-3,7H,4-5H2,1H3

InChI Key

DVZSNOXNKJQCBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN(C=C1)CC(F)F

Origin of Product

United States

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